Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Description
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 117375-15-2) is a bicyclic pyrrolizine derivative with the molecular formula C₉H₁₅NO₂. It features a saturated seven-membered pyrrolizine ring system esterified with a methyl group at the 7a-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its rigid bicyclic framework, which serves as a scaffold for developing bioactive molecules .
The synthesis of such pyrrolizine derivatives often involves cyclization reactions or functionalization of preformed heterocycles. For instance, describes a general procedure for synthesizing pyrrole-2-carboxylic acid derivatives via hydrolysis and esterification, which may parallel the synthetic routes for this compound .
Properties
IUPAC Name |
methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKVVLPFLBBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327863 | |
| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117375-15-2 | |
| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors . One common method involves the Dieckmann reaction, where pyrrolidine undergoes cyclization to form the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts like magnesium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Scientific Research Applications
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate has been studied for its diverse applications across several domains:
Medicinal Chemistry
- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate synaptic transmission . Compounds derived from it have shown potential therapeutic effects, including neuroprotective properties.
- Pharmacological Studies : Research has indicated that this compound may exhibit antibacterial and antifungal activities, making it a candidate for further biological evaluation.
Organic Synthesis
- Building Block : Utilized extensively as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.
- Reactivity : Exhibits reactivity through oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.
Industrial Applications
- Chemical Production : Employed in the production of specialty chemicals and materials due to its structural properties and reactivity profile. Its applications extend to the creation of agrochemicals and other industrial products .
Case Study 1: Neuropharmacological Potential
Research highlighted in patent literature indicates that compounds related to this compound can selectively control synaptic transmission. This property is particularly valuable in developing treatments for neurological disorders characterized by synaptic dysfunctions .
Case Study 2: Antimicrobial Activity
A study investigating the biological activity of this compound revealed promising antibacterial effects against specific strains of bacteria. Further exploration into its mechanism of action could lead to new antibiotic formulations.
Mechanism of Action
The mechanism of action of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 3-Oxohexahydro-1H-Pyrrolizine-7a-Carboxylate (CAS: 216392-65-3)
- Structural Differences: Substituents: The benzyl ester analog replaces the methyl ester with a benzyl group, increasing lipophilicity. Additionally, it introduces a ketone at the 3-position, altering electronic properties. Molecular Weight: Higher molecular weight (C₁₅H₁₇NO₃ vs. C₉H₁₅NO₂) due to the benzyl moiety.
- Synthetic Implications: The benzyl group may require deprotection steps (e.g., hydrogenolysis) for further functionalization, unlike the methyl ester, which is more stable under basic conditions .
Ethyl 5-Amino-3-Oxo-2-Phenylpyrazolo[4,3-c]pyridine-7-Carboxylate (Compound 9a)
- Heterocyclic Framework: While the target compound has a saturated pyrrolizine ring, Compound 9a () features a fused pyrazolopyridine system with an amino group and phenyl substituent.
- Functional Groups: The ethyl ester in 9a may exhibit slower hydrolysis kinetics compared to methyl esters due to steric hindrance. The amino group enhances solubility in polar solvents, contrasting with the apolar bicyclic core of the pyrrolizine derivative .
Aliphatic Methyl Esters (e.g., Methyl Palmitate, Methyl Shikimate)
- Structural Simplicity : Linear esters like methyl palmitate (C₁₇H₃₄O₂) lack cyclic rigidity, resulting in higher conformational flexibility and lower melting points.
- Applications : Methyl shikimate () is a biosynthetic intermediate in the shikimate pathway, whereas methyl hexahydro-1H-pyrrolizine-7a-carboxylate is tailored for medicinal chemistry due to its constrained geometry .


Table 1: Comparative Analysis of this compound and Analogues
Biological Activity
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate (C9H15NO2) is a bicyclic compound characterized by a pyrrolizine ring structure fused with a carboxylate ester functional group. This unique configuration contributes to its potential biological activities, which are currently under investigation. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H15NO2
- Molecular Weight : Approximately 169.224 g/mol
- Structural Features :
- Pyrrolizine ring (a five-membered nitrogen-containing ring fused to a six-membered carbon ring)
- Carboxylate ester functional group
The structural characteristics of this compound enhance its reactivity and interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.
Biological Activity Overview
Research on the biological activity of this compound suggests several pharmacological properties, including:
- Antibacterial Activity : Preliminary studies indicate potential antibacterial effects, although specific mechanisms remain to be elucidated.
- Antifungal Activity : Similar to its antibacterial properties, antifungal effects have been noted, warranting further investigation into its efficacy against various fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes .
The precise mechanisms through which this compound exerts its biological activity are not fully understood. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes, thereby altering metabolic pathways and influencing cellular processes.
- Binding Affinity : Structural features contribute to its binding affinity towards target proteins and receptors, which is critical for its pharmacological effects.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insights into the unique biological activity of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C9H15NO2 | Pyrrolizine ring with carboxylate group | Potential antibacterial and antifungal properties |
| Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | C9H15NO2 | Similar ring structure | Found in natural sources like Osyris alba |
| Hexahydropyrrolizine | C8H15N | Lacks carboxylate group | Simpler structure may lead to different biological properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays showed inhibition zones indicating effective antibacterial action against Gram-positive bacteria.
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could inhibit specific metabolic enzymes, impacting cellular respiration and energy production pathways .
- Pharmacological Potential : A review highlighted the potential of this compound in drug development due to its diverse biological activities and structural uniqueness. Further research is recommended to explore its therapeutic applications in treating infections and metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving pyrrolizine precursors. For example, analogous pyrrolizine derivatives are synthesized using ethyl oxalyl monochloride and substituted benzoyl groups under anhydrous conditions . Purity is validated via HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with attention to characteristic peaks for the methyl ester (δ ~3.6–3.8 ppm) and pyrrolizine protons (δ ~1.5–2.5 ppm) .
Q. Which crystallographic techniques are essential for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure solution is achieved via direct methods (e.g., SHELXD ), followed by refinement with SHELXL . WinGX or OLEX2 suites are used for data processing, and ORTEP-style diagrams visualize anisotropic displacement ellipsoids . Hydrogen atoms are typically placed geometrically, with riding models during refinement .
Q. How are spectroscopic data (IR, NMR) interpreted to confirm functional groups and stereochemistry?
- Methodological Answer :
- IR Spectroscopy : The ester carbonyl (C=O) appears at ~1700–1750 cm⁻¹, while N-H stretches (if present) occur at ~3300 cm⁻¹.
- NMR : ¹H-¹H COSY and NOESY experiments identify coupling networks and spatial proximity of protons, critical for confirming the hexahydro-pyrrolizine ring conformation. ¹³C DEPT-135 distinguishes CH₃, CH₂, and CH groups, with quaternary carbons (e.g., ester carbonyl) identified via HMBC .
Advanced Research Questions
Q. How can contradictions in X-ray diffraction data (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer : For disordered regions, split-atom models or restraints (e.g., SIMU, DELU in SHELXL) improve refinement stability . Twinned data (e.g., pseudo-merohedral twinning) require HKLF5 format in SHELXL and analysis via the Flack parameter . Validation tools like PLATON (ADDSYM) check for missed symmetry, while R₁/wR₂ convergence below 5% and 10%, respectively, ensures reliability .
Q. What computational strategies model the compound’s conformational flexibility and hydrogen-bonding networks?
- Methodological Answer :
- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and calculate puckering parameters (e.g., Cremer-Pople coordinates ).
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) classifies motifs like chains (C(4)) or rings (R₂²(8)) using crystallographic data. Programs like Mercury (CCDC) quantify donor-acceptor distances and angles .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?
- Methodological Answer : Comparative studies with analogs (e.g., ethyl or carboxamide derivatives ) use:
- LogP Calculations : Predict lipophilicity via Molinspiration or ACD/Labs.
- Solubility : Shake-flask method with HPLC quantification.
- Bioactivity : Enzymatic assays (e.g., IC₅₀ determination) correlate structural features (e.g., ester vs. carboxylate groups) with inhibitory potency .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Torsional Angles : Compare DFT-optimized dihedrals with SCXRD results. Deviations >10° suggest crystal packing effects or solvent interactions.
- Energy Frameworks : Use CrystalExplorer to visualize lattice energy contributions (electrostatic, dispersion) that distort gas-phase DFT geometries .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


